![molecular formula C13H16ClNO B1416493 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide CAS No. 1087792-00-4](/img/structure/B1416493.png)
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide
Descripción general
Descripción
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a biochemical used for proteomics research . It has a molecular formula of C13H16ClNO and a molecular weight of 237.73 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide consists of a phenyl ring attached to a cyclobutyl group, which is further connected to an acetamide group through a methyl linkage . The InChI representation of the molecule isInChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide include a molecular weight of 223.70 g/mol, XLogP3-AA of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, four rotatable bond counts, an exact mass and monoisotopic mass of 223.0763918 g/mol, a topological polar surface area of 29.1 Ų, a heavy atom count of 15, and a complexity of 232 .Aplicaciones Científicas De Investigación
-
Proteomics Research
- Field : Biochemistry
- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : Derivatives of acetamide, such as phenoxy acetamide, have been studied for their pharmacological activities . These compounds could potentially be used as therapeutic candidates .
- Method : The specific methods of application in medicinal chemistry are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Anti-microbial Agents
- Field : Microbiology
- Application : Arylacetamides, which include 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, have been used as anti-microbial agents . They have been used as herbicides, antifungal agents, and disinfectants .
- Method : The specific methods of application in microbiology are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Direcciones Futuras
Given the antimicrobial potential of related compounds , future research could explore the biological activity of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, particularly its potential antimicrobial properties. Further investigation into the synthesis and chemical reactions of this compound could also provide valuable insights.
Propiedades
IUPAC Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJCUASSISRGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
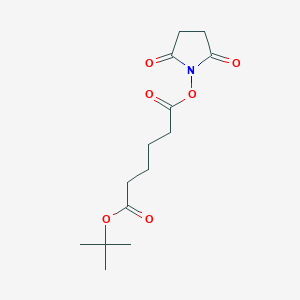
![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)
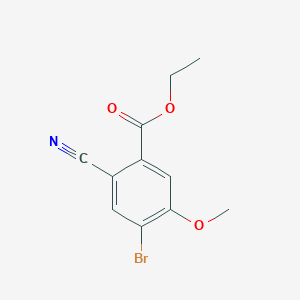
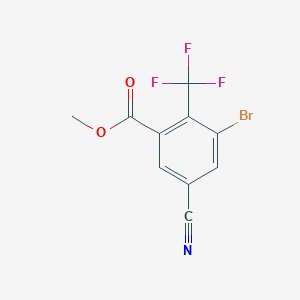
![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
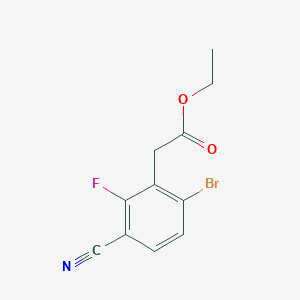
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
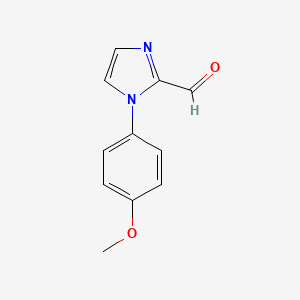
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)